Acetamide,N-(2-amino-4-methyl-6-benzothiazolyl)-
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Overview
Description
Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol This compound is characterized by the presence of an acetamide group attached to a benzothiazole ring, which is further substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- typically involves the reaction of 2-amino-4-methylbenzothiazole with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and methyl groups on the benzothiazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(6-amino-4-methyl-2-benzothiazolyl)acetamide: Similar in structure but with different substitution patterns.
2-amino-4-methylbenzothiazole: Lacks the acetamide group, leading to different chemical and biological properties.
Uniqueness
Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- is unique due to the presence of both the acetamide and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C10H11N3OS/c1-5-3-7(12-6(2)14)4-8-9(5)13-10(11)15-8/h3-4H,1-2H3,(H2,11,13)(H,12,14) |
InChI Key |
HUBPSPGWHVBPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)NC(=O)C |
Origin of Product |
United States |
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